molecular formula C15H19N5 B12239378 N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B12239378
M. Wt: 269.34 g/mol
InChI Key: FVKJJUNZGIQRDN-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a complex organic compound featuring a pyrimidine ring substituted with a pyrazole group and a cyclohexene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the pyrazole group and the cyclohexene moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to efficient and scalable production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and pyrazole-containing molecules. Examples include:

  • N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
  • N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[1-(pyridin-3-yl)-1H-pyrrole-2-carbonyl]piperidine-4-carboxamide

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H19N5

Molecular Weight

269.34 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-6-pyrazol-1-ylpyrimidin-4-amine

InChI

InChI=1S/C15H19N5/c1-2-5-13(6-3-1)7-9-16-14-11-15(18-12-17-14)20-10-4-8-19-20/h4-5,8,10-12H,1-3,6-7,9H2,(H,16,17,18)

InChI Key

FVKJJUNZGIQRDN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC2=CC(=NC=N2)N3C=CC=N3

Origin of Product

United States

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